(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl
Overview
Description
(s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a derivative of pyrrolidin-2-one and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
Mode of Action:
Compound X likely functions as a selective serotonin reuptake inhibitor (SSRI). SSRIs, such as fluoxetine and sertraline, work by inhibiting the reuptake of serotonin in the synaptic cleft. By doing so, they increase the availability of serotonin, which enhances mood and alleviates depressive symptoms .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl in lab experiments is its high potency and specificity. Moreover, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are numerous future directions for the research on (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl. One potential direction is to explore its potential as a treatment for various neurological disorders. Another potential direction is to explore its potential as a treatment for viral infections. Moreover, research can be conducted to further understand its mechanism of action and to develop more potent derivatives of the compound.
Conclusion:
In conclusion, (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to be effective in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Scientific Research Applications
The (s)-3-Amino-1-(3,5-dimethoxybenzyl) pyrrolidin-2-one hcl has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Moreover, it has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
(3S)-3-amino-1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-10-5-9(6-11(7-10)18-2)8-15-4-3-12(14)13(15)16;/h5-7,12H,3-4,8,14H2,1-2H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTSIGGNQULNIF-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(C2=O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)CN2CC[C@@H](C2=O)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2227107-80-2 | |
Record name | 2-Pyrrolidinone, 3-amino-1-[(3,5-dimethoxyphenyl)methyl]-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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